molecular formula C17H22N4OS B2705686 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide CAS No. 2034201-00-6

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide

Cat. No. B2705686
CAS RN: 2034201-00-6
M. Wt: 330.45
InChI Key: UYJJXSFZDWLZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Mode of Action

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide interacts with PAK4, inhibiting its activity . This interaction results in significant changes in cellular functions regulated by PAK4, such as cell growth, apoptosis, and cytoskeleton functions .

Biochemical Pathways

The inhibition of PAK4 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide affects the pathways regulated by the Rho family GTPases Rac and Cdc42 . These pathways play crucial roles in various cellular functions, including cell growth, apoptosis, and cytoskeleton functions .

Pharmacokinetics

The compound’s interaction with pak4 suggests that it may have a significant impact on bioavailability .

Result of Action

The interaction of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide with PAK4 results in the inhibition of cell growth, promotion of cell apoptosis, and regulation of cytoskeleton functions . This leads to potent antiproliferative activity against certain cell lines, such as the A549 cell line .

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-2-5-15(23-11)17(22)18-13-6-8-21(9-7-13)16-10-14(19-20-16)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJJXSFZDWLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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